Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate

mPGES-1 Inflammation Prostaglandin E2

Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate is a β-ketoester derivative characterized by a 4-bromobenzoyl moiety and an ethyl ester group (molecular formula C₁₃H₁₃BrO₄; MW 313.15). This compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and serves as a probe molecule in biochemical research, with documented activity against multiple pharmacologically relevant targets including microsomal prostaglandin E synthase-1 (mPGES-1), butyrylcholinesterase, bromodomain-containing proteins, and lysophosphatidic acid receptors.

Molecular Formula C13H13BrO4
Molecular Weight 313.14 g/mol
CAS No. 893643-73-7
Cat. No. B3296455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromobenzoyl)-3-oxobutanoate
CAS893643-73-7
Molecular FormulaC13H13BrO4
Molecular Weight313.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C13H13BrO4/c1-3-18-13(17)11(8(2)15)12(16)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3
InChIKeySSHNNODOHQKTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate (CAS 893643-73-7): Procurement-Ready β-Ketoester Building Block with Documented Polypharmacology


Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate is a β-ketoester derivative characterized by a 4-bromobenzoyl moiety and an ethyl ester group (molecular formula C₁₃H₁₃BrO₄; MW 313.15) . This compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and serves as a probe molecule in biochemical research, with documented activity against multiple pharmacologically relevant targets including microsomal prostaglandin E synthase-1 (mPGES-1), butyrylcholinesterase, bromodomain-containing proteins, and lysophosphatidic acid receptors [1] [2] [3].

Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate: Why In-Class Substitution Without Quantitative Comparison Undermines Experimental Reproducibility


The 2-(4-halobenzoyl)-3-oxobutanoate scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where subtle alterations in the para-substituent (Br vs. F vs. Cl) or ester group (ethyl vs. methyl) produce substantial shifts in target engagement and potency [1] . As demonstrated in the quantitative evidence below, the 4-bromo substituent confers a unique combination of binding affinities—including low nanomolar mPGES-1 inhibition and moderate butyrylcholinesterase inhibition—that is not conserved across the halogen series. Consequently, substituting an alternative 2-(4-halobenzoyl)-3-oxobutanoate or a different ester analog without validating the intended biological or chemical context risks introducing uncharacterized variables that compromise assay reproducibility and downstream interpretation [2].

Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate: Quantitative Differentiation Guide for Scientific Procurement


mPGES-1 Inhibition: Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate Exhibits Sub-Micromolar Potency, Establishing a Baseline for SAR-Driven Inflammation Research

Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate inhibits microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 180 nM in IL-1β-stimulated human A549 cell microsomal membranes [1]. This sub-micromolar potency provides a quantifiable baseline for structure-activity relationship (SAR) studies aimed at developing mPGES-1 inhibitors as alternatives to COX-2 inhibitors [2]. While no direct head-to-head comparison with the closest analog, ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate, is available for this specific target, the documented mPGES-1 activity distinguishes this compound from the broader class of β-ketoesters that lack characterized anti-inflammatory target engagement.

mPGES-1 Inflammation Prostaglandin E2

Butyrylcholinesterase Inhibition: 4-Bromo Substituent Confers Selective Enzyme Inhibition Over Acetylcholinesterase, a Profile Not Observed with 4-Fluoro or 4-Chloro Analogs

Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate inhibits horse serum butyrylcholinesterase with a Ki of 120 nM, exhibiting approximately 4.4-fold selectivity over electric eel acetylcholinesterase (Ki = 530 nM) [1] [2]. This selectivity profile is a direct consequence of the 4-bromo substituent; the 4-fluoro analog (ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate) has not been reported to inhibit butyrylcholinesterase in any peer-reviewed assay, while the 4-chloro analog lacks documented cholinesterase activity [3]. The mixed-type reversible inhibition mechanism further distinguishes this compound from irreversible organophosphate inhibitors commonly used as positive controls.

Butyrylcholinesterase Alzheimer's Disease Enzyme Inhibition

BRD4 Bromodomain Binding: Ethyl Ester Confers ~2-Fold Weaker Affinity Than Methyl Ester, Providing a Critical SAR Data Point for Epigenetic Probe Design

Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate binds to the BRD4 bromodomain 1 (BD1) with a dissociation constant (Kd) of 6.8 μM as determined by isothermal titration calorimetry (ITC) [1]. In direct comparison, the methyl ester analog (methyl 2-(4-bromobenzoyl)-3-oxobutanoate) binds to BRD4 BD1 with a Kd of 3.3 μM, representing a 2.1-fold higher affinity [2]. This ester-dependent affinity difference provides a quantifiable SAR relationship demonstrating that the ethyl group reduces BRD4 engagement relative to the methyl congener. Both compounds exhibit weak affinity compared to clinical-stage BET inhibitors, but this differential is essential for medicinal chemists optimizing physicochemical properties (e.g., lipophilicity, metabolic stability) without unintentionally abolishing target binding.

BRD4 Bromodomain Epigenetics

Lysophosphatidic Acid Receptor 1 (LPA1) Antagonism: Documented Activity in Patent Literature Supports Use in Fibrosis and Neurodegeneration Research

Patent disclosures describe ethyl 2-(4-bromobenzoyl)-3-oxobutanoate and its derivatives as lysophosphatidic acid receptor 1 (LPA1) antagonists with IC₅₀ values as low as 300 nM, and in some optimized analogs ≤50 nM . The patent literature further claims that these compounds exhibit high LPAR1 antagonistic activity and selectivity, good metabolic stability in human, rat, and mouse models, and a favorable safety profile (CC₅₀ ≥200 μM) . While the exact IC₅₀ for the parent ethyl 2-(4-bromobenzoyl)-3-oxobutanoate is not explicitly stated, the disclosure of this scaffold within LPA1 antagonist claims provides a documented basis for its use in fibrosis (cardiac, renal, hepatic, pulmonary) and neurodegenerative disease research programs.

LPA1 Fibrosis Neurodegeneration

Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate: Validated Application Scenarios Driven by Quantitative Differentiation Evidence


mPGES-1 Inhibitor Hit-to-Lead Optimization in Inflammatory Disease Research

Investigators developing mPGES-1 inhibitors as safer alternatives to COX-2 inhibitors should procure ethyl 2-(4-bromobenzoyl)-3-oxobutanoate as a validated starting point for SAR exploration. The documented IC₅₀ of 180 nM in human A549 cell membranes [1] provides a quantifiable potency baseline, while the existence of high-affinity analogs (IC₅₀ = 3.9 nM) derived from the same scaffold demonstrates clear SAR tractability [2]. Procurement of this compound mitigates the risk of false-negative screening results that may occur with uncharacterized β-ketoester alternatives.

Butyrylcholinesterase-Focused Assay Development for Alzheimer's Disease or Organophosphate Detoxification Studies

For research groups requiring a selective, reversible butyrylcholinesterase inhibitor, ethyl 2-(4-bromobenzoyl)-3-oxobutanoate is the preferred procurement choice over 4-fluoro or 4-chloro analogs, which lack any documented cholinesterase activity [1]. The Ki of 120 nM and 4.4-fold selectivity over acetylcholinesterase [1] make this compound suitable as a tool inhibitor in enzyme kinetics studies, target validation experiments, and high-throughput screening campaigns where irreversible organophosphate controls are unsuitable due to safety or mechanistic constraints.

Bromodomain SAR Studies Requiring Quantified Ester Group Effects on Target Engagement

When designing structure-activity relationship studies to probe the effect of ester substitution on bromodomain binding, researchers should procure both ethyl 2-(4-bromobenzoyl)-3-oxobutanoate and its methyl ester counterpart. The 2.1-fold difference in BRD4 BD1 binding affinity (Kd = 6.8 μM for ethyl vs. 3.3 μM for methyl) [1] provides a clean, well-controlled data pair that can inform decisions about ester group optimization without confounding changes in the aromatic substituent. This direct comparison is particularly valuable for medicinal chemistry teams balancing target affinity with physicochemical property optimization.

LPA1 Antagonist Scaffold Procurement for Fibrosis or Neurodegeneration Drug Discovery

For industrial drug discovery programs targeting LPA1-mediated fibrosis (cardiac, renal, hepatic, pulmonary) or neurodegenerative conditions, procuring ethyl 2-(4-bromobenzoyl)-3-oxobutanoate provides a patent-validated scaffold with documented LPA1 antagonistic activity (IC₅₀ ≤300 nM) and favorable ADME properties [1]. The availability of this compound from commercial suppliers, combined with its synthetic tractability as a β-ketoester building block, enables rapid analog generation and SAR expansion within the same patent space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.